

# ASN-001: A Comparative Analysis in Metastatic Castration-Resistant Prostate Cancer

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## Compound of Interest

Compound Name: ASN-001

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This guide provides a comprehensive comparison of the clinical trial results and experimental data for **ASN-001**, a novel CYP17 lyase inhibitor, with established treatments for metastatic castration-resistant prostate cancer (mCRPC), namely abiraterone acetate and enzalutamide.

## Executive Summary

**ASN-001** is an investigational, non-steroidal, selective inhibitor of CYP17 lyase, a key enzyme in the androgen biosynthesis pathway. Early clinical data from a Phase 1/2 trial (NCT02349139) suggest that **ASN-001** is well-tolerated and shows preliminary efficacy in men with mCRPC. A distinguishing feature of **ASN-001** is its selective inhibition of testosterone synthesis over cortisol synthesis, which may obviate the need for co-administration of prednisone, a requirement for the CYP17 inhibitor abiraterone acetate. This guide presents available quantitative data from the **ASN-001** trial alongside pivotal trial data for abiraterone acetate and the androgen receptor inhibitor enzalutamide to offer a comparative perspective for research and development professionals.

## Comparative Clinical Trial Data

The following tables summarize the key efficacy and safety data from the respective clinical trials. It is important to note that the **ASN-001** data are from an early phase trial and are not directly comparable to the Phase 3 data of the approved drugs.

Table 1: Efficacy Outcomes in mCRPC Clinical Trials

Drug	Trial	Patient Population	Median Overall Survival (OS)	Median Radiographic Progression-Free Survival (rPFS)	Prostate-Specific Antigen (PSA) Response Rate (≥50% decline)
ASN-001	Phase 1/2 (NCT02349139)	mCRPC, pretreated and treatment-naïve (to ABI/ENZA)	Not Reported	Stable disease up to 18+ months	3 of 4 (75%) ABI/ENZA-naïve patients at 300/400mg doses[1]
Abiraterone Acetate	COU-AA-301	mCRPC, post-docetaxel	15.8 months vs 11.2 months with placebo[2]	5.6 months vs 3.6 months with placebo[3][4]	29% vs 6% with placebo[4][5]
COU-AA-302		mCRPC, chemotherapy-naïve	34.7 months vs 30.3 months with placebo[6]	16.5 months vs 8.3 months with placebo[7][8]	Not Reported
Enzalutamide	AFFIRM (NCT00974311)	mCRPC, post-docetaxel	18.4 months vs 13.6 months with placebo[9]	Not a primary endpoint	54% vs 2% with placebo
PREVAIL (NCT01212991)		mCRPC, chemotherapy-naïve	32.4 months vs 30.2 months with placebo[11]	Not reached vs 3.9 months with placebo[11]	78% vs 3% with placebo

Table 2: Safety and Tolerability Profile

Drug	Trial	Common Adverse Events (Grade 1-2)	Key Grade 3-4 Adverse Events	Prednisone Co-administration
ASN-001	Phase 1/2 (NCT02349139)	Fatigue, nausea, dizziness, myalgia, anorexia, flushing, hot flashes, presyncope[12]	Asymptomatic, reversible ALT/AST elevation (at 400mg)[7]	Not required[7][11]
Abiraterone Acetate	COU-AA-301 & COU-AA-302	Fluid retention, hypertension, hypokalemia[4]	Hypertension, hypokalemia, elevated ALT/AST[1]	Required (5 mg twice daily)[5][13]
Enzalutamide	AFFIRM & PREVAIL	Fatigue, diarrhea, back pain, hot flashes[10]	Hypertension, seizure (rare)[10][11]	Not required[9]

## Experimental Protocols

### ASN-001 (NCT02349139) - Phase 1/2 Trial

- Objective: To evaluate the safety, tolerability, recommended Phase 2 dose, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **ASN-001** in men with progressive mCRPC.
- Design: A multicenter, open-label, dose-escalation (Phase 1) and expansion (Phase 2) study.
- Patient Population: Men with progressive mCRPC with ongoing androgen deprivation therapy. Phase 1 allowed prior treatment with abiraterone, enzalutamide, and chemotherapy, while Phase 2 focused on patients naïve to abiraterone or enzalutamide.
- Intervention: Oral **ASN-001** administered once daily at escalating doses of 50, 100, 200, 300, and 400 mg without co-administration of prednisone.[14]

- Endpoints:
  - Primary: Safety and tolerability, determination of maximum tolerated dose and recommended Phase 2 dose.
  - Secondary: Pharmacokinetics, effect on steroid hormone biosynthesis, and clinical efficacy (PSA response and imaging).[14]

## Abiraterone Acetate (COU-AA-301) - Phase 3 Trial

- Objective: To determine if abiraterone acetate plus prednisone improves overall survival in men with mCRPC who have progressed after docetaxel chemotherapy.
- Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.[13]
- Patient Population: 1,195 men with mCRPC who had previously received one or two chemotherapy regimens, at least one of which contained docetaxel.[13]
- Intervention: Patients were randomized (2:1) to receive either abiraterone acetate (1000 mg once daily) plus prednisone (5 mg twice daily) or placebo plus prednisone.[13]
- Endpoints:
  - Primary: Overall survival.[4]
  - Secondary: Time to PSA progression, radiographic progression-free survival, and PSA response rate.[4]

## Enzalutamide (PREVAIL - NCT01212991) - Phase 3 Trial

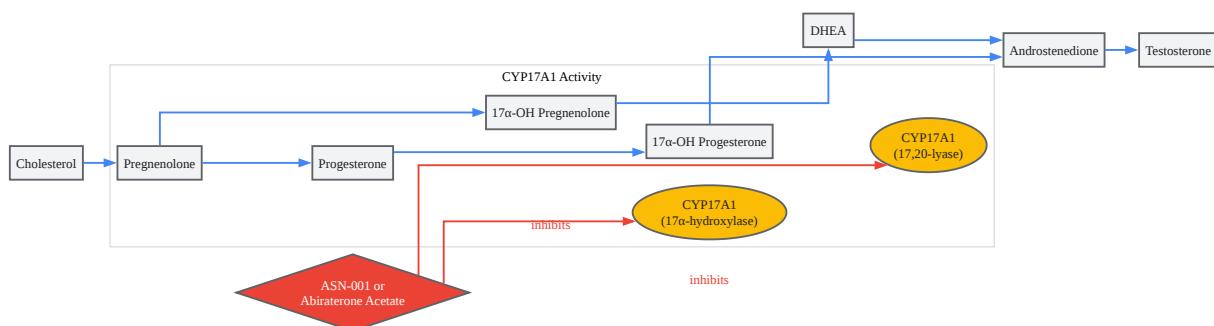
- Objective: To evaluate the efficacy and safety of enzalutamide in asymptomatic or mildly symptomatic chemotherapy-naïve men with mCRPC.
- Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 study.[10][14]
- Patient Population: 1,717 chemotherapy-naïve men with progressive mCRPC.[11]

- Intervention: Patients were randomized (1:1) to receive either enzalutamide (160 mg once daily) or placebo.[15]
- Endpoints:
  - Co-Primary: Overall survival and radiographic progression-free survival.[15]
  - Secondary: Time to initiation of cytotoxic chemotherapy, time to first skeletal-related event, and PSA response.

## Signaling Pathways and Experimental Workflows

### CYP17A1 Signaling Pathway in Androgen Synthesis

The following diagram illustrates the central role of CYP17A1 in the conversion of cholesterol to androgens. **ASN-001** and abiraterone acetate act by inhibiting the 17 $\alpha$ -hydroxylase and 17,20-lyase activities of this enzyme.

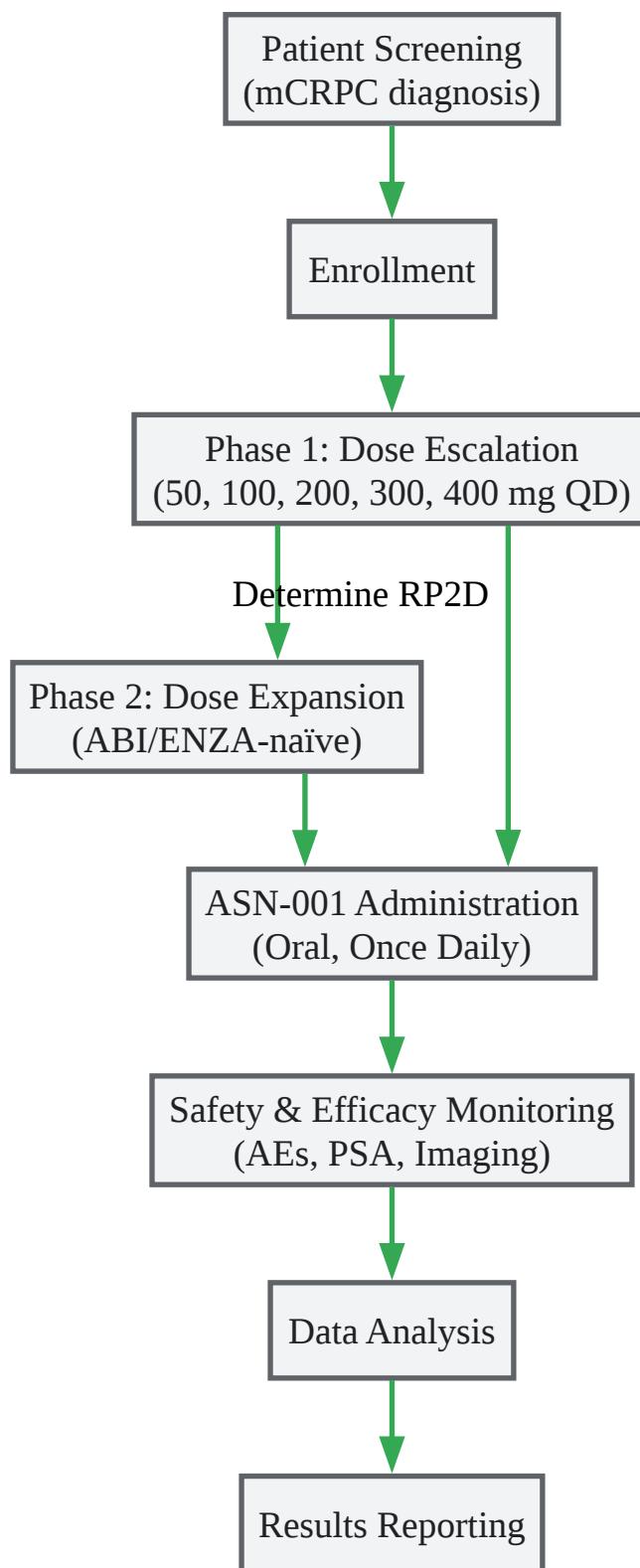


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Caption: Simplified steroidogenesis pathway highlighting CYP17A1 inhibition.

## ASN-001 Phase 1/2 Clinical Trial Workflow

The diagram below outlines the workflow of the **ASN-001** Phase 1/2 clinical trial, from patient screening to data analysis.



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Caption: Workflow of the **ASN-001** Phase 1/2 clinical trial.

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